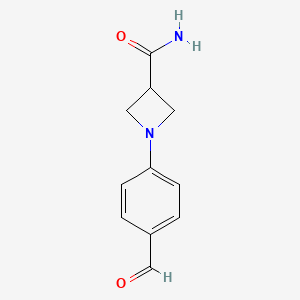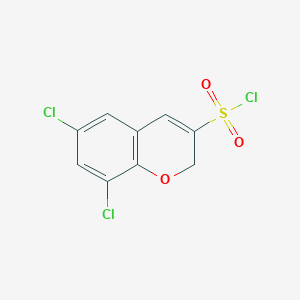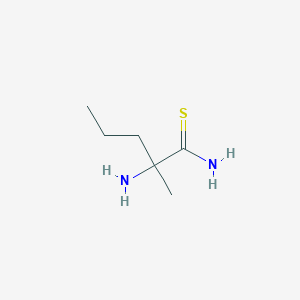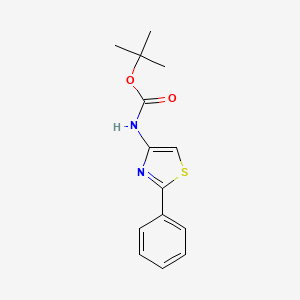
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a benzoxaborole ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid typically involves the formation of the benzoxaborole ring system followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions to form the benzoxaborole core. The methoxy group can be introduced via methylation reactions, and the propanoic acid side chain can be added through esterification followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The benzoxaborole ring system is known to form stable complexes with diols and other nucleophiles, which can disrupt biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy and propanoic acid groups but shares the core benzoxaborole structure.
2-(Hydroxymethyl)phenylboronic acid cyclic monoester: Similar boron-containing structure but with different functional groups.
Uniqueness
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid side chain, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C11H13BO5 |
|---|---|
Molekulargewicht |
236.03 g/mol |
IUPAC-Name |
3-(1-hydroxy-5-methoxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
SUELWNNXFVLXGI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
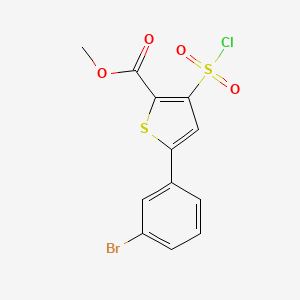
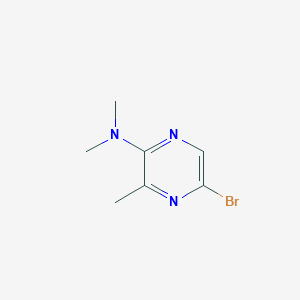

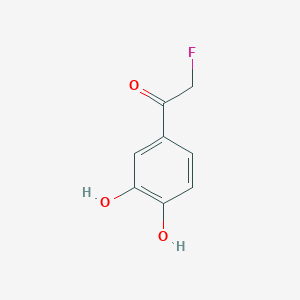
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)

